3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one
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Overview
Description
3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, along with two fluorine atoms on the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The fluorine atoms on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt cell wall synthesis.
Cancer Research: It may be investigated for its anticancer properties, particularly in targeting specific enzymes involved in cell proliferation.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1-methylquinolin-4(1H)-one: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
3-((2,5-Dimethylphenyl)sulfonyl)quinolin-4(1H)-one: Lacks the fluorine atoms, affecting its lipophilicity and interaction with biological targets.
Uniqueness
The presence of both the sulfonyl group and fluorine atoms in 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one makes it unique in terms of its chemical reactivity and potential biological activity. The combination of these functional groups allows for a broader range of interactions with molecular targets, enhancing its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-10-4-5-11(2)16(6-10)25(23,24)17-9-21(3)15-8-14(20)13(19)7-12(15)18(17)22/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVKAHUMOLWACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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